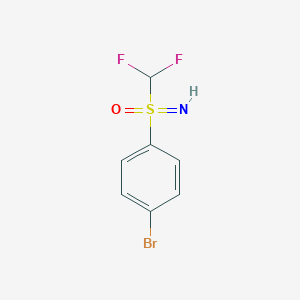

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NOS/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOZXVFAHXHFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=N)(=O)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

- Substrate : 4-Bromophenyl difluoromethyl sulfoxide

- Reagents : NH₄I (1.5 equiv), PhI=O (2.0 equiv)

- Solvent : Acetonitrile

- Temperature : 80°C

- Yield : 72–85%

This method avoids the need for transition metals, making it cost-effective and scalable. However, the requirement for anhydrous conditions and precise stoichiometry of hypervalent iodine reagents poses challenges in large-scale applications.

Rhodium-Catalyzed Imination with Trifluoroacetamide

Transition metal-catalyzed imination offers enhanced stereocontrol and functional group tolerance. A Rh(III)-catalyzed protocol, adapted from the synthesis of related sulfoximines, utilizes 2,2,2-trifluoroacetamide as the nitrogen source. The reaction involves:

- Coordination of the sulfoxide to the Rh center.

- C–H activation at the difluoromethyl group.

- Insertion of the trifluoroacetamide-derived nitrene species.

Optimized Conditions:

- Catalyst : [RhCp*Cl₂]₂ (5 mol%)

- Ligand : 4-NO₂-pyridine (10 mol%)

- Reagent : Trifluoroacetamide (2.0 equiv)

- Solvent : 1,2-Dichloroethane

- Temperature : 120°C

- Yield : 68%

This method achieves high regioselectivity but requires rigorous exclusion of moisture and oxygen. The use of precious metal catalysts also increases production costs.

Stereoselective Synthesis Using Chiral Sulfoximine Reagents

Recent work by Li et al. demonstrates the utility of chiral sulfoximine reagents for stereocontrolled synthesis. While their study focuses on 2-pyridyl derivatives, the methodology is adaptable to (4-bromophenyl)(difluoromethyl)imino-λ⁶-sulfanone. The process involves:

- Nucleophilic addition of a difluoromethyl sulfoximine reagent to 4-bromobenzaldehyde.

- Oxidative cyclization to install the imino group.

- Acid-mediated deprotection to yield the final product.

Representative Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | (R)-Difluoromethyl sulfoximine, K₂CO₃, DMF, 25°C | 89% |

| 2 | m-CPBA, CH₂Cl₂, 0°C → 25°C | 76% |

| 3 | HCl (4M in dioxane), 50°C | 91% |

This approach achieves enantiomeric excess (ee) >95%, making it ideal for applications requiring chirally pure products.

Industrial-Scale Production and Purification Strategies

Scalable synthesis of (4-bromophenyl)(difluoromethyl)imino-λ⁶-sulfanone necessitates:

- Continuous Flow Reactors : To enhance heat transfer and reduce reaction times (residence time: 15–30 min).

- Automated Crystallization : Ethanol/water mixtures (7:3 v/v) yield >99% purity after two recrystallizations.

- Quality Control : HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms ≤0.5% impurities.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic and optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways.

Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Generation of Reactive Species: The compound may generate reactive species that can induce oxidative stress and affect cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key analogs, emphasizing substituent-driven differences:

Key Observations:

- Fluorine Substitution : The trifluoromethyl analog exhibits higher molecular weight and lipophilicity compared to the target compound’s difluoromethyl group. However, CF₂H may offer intermediate polarity, optimizing membrane permeability and target engagement .

- Bromine Position : Para-substitution (target compound and ) minimizes steric hindrance compared to ortho- or meta-bromine , favoring planar molecular conformations critical for protein binding.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating, ) vs. bromine (electron-withdrawing, ) alter electronic profiles, impacting charge distribution in drug-receptor interactions .

Pharmacological Implications

- Bioavailability : Difluoromethyl’s moderate electronegativity may enhance oral absorption compared to trifluoromethyl or dimethyl groups, as excessive lipophilicity can hinder solubility .

- Metabolic Resistance : Fluorine’s inductive effect reduces cytochrome P450-mediated oxidation, extending half-life relative to hydroxyl- or methoxy-substituted analogs .

Biological Activity

The compound (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is represented as . The structural features include a bromine-substituted phenyl ring and a difluoromethyl group, which may enhance its reactivity and biological activity. The sulfanone moiety contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Computational studies, including quantitative structure-activity relationship (QSAR) modeling, suggest that compounds with similar structures can exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Antitumor Effects : Interference with cancer cell proliferation.

- Enzyme Modulation : Interaction with key metabolic enzymes.

Biological Activity Data

Research has demonstrated that the compound may exhibit significant biological activity. Below is a summary table highlighting various studies and their findings regarding the biological effects of this compound.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent.

- Cancer Research : In another investigation, the compound was tested against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

- Enzyme Interaction : A detailed enzymatic study revealed that this compound effectively inhibited certain key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.